molecular formula C10H17N7O8S B120285 Gonyautoxin III CAS No. 60537-65-7

Gonyautoxin III

Cat. No.: B120285
CAS No.: 60537-65-7
M. Wt: 395.35 g/mol
InChI Key: ARSXTTJGWGCRRR-LJRZAWCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gonyautoxin III involves several steps, starting from L-serine methyl ester. The process includes the formation of a tricyclic core through a rhodium-catalyzed amination reaction. The key steps involve:

Industrial Production Methods: The natural production of this compound occurs in marine dinoflagellates, which can be harvested and processed to extract the toxin .

Chemical Reactions Analysis

Rh-Catalyzed Amination

A defining transformation employs Rh₂(esp)₂ catalyst to mediate intramolecular C–H amination of pyrrole 7 , forming the tricyclic intermediate 8 (Table 1) .

Starting MaterialCatalystProductYieldKey Feature
Guanidine-pyrrole 7 Rh₂(esp)₂ (2 mol%)Tricycle 8 62%Forms C10-C12 bridge via aziridine intermediate

This reaction proceeds through a proposed guanidine nitrene intermediate , enabling chemoselective modification of the pyrrole ring over competing C–H insertion pathways .

Sulfation at C11

Final sulfation employs DMF·SO₃ complex under controlled conditions :

text
11β-Hydroxysaxitoxin + DMF·SO₃ → GTX 3 (C11-sulfate ester)

Key parameters:

  • 2,6-di-tert-butyl-4-methylpyridine as acid scavenger

  • Anhydrous DMF at 0°C

  • 78% yield after HPLC purification

pH-Dependent Epimerization

GTX 3 undergoes reversible C11 epimerization in aqueous media (Fig. 2) :

ConditionEquilibrium Ratio (GTX3:GTX2)Rate (t₁/₂)
pH 8.01:1.24.3 hr
pH 7.41:0.88.1 hr

This transformation occurs via keto-enol tautomerization of the C12 carbonyl group, enabling configurational inversion at C11 .

Analytical Characterization

Synthetic GTX 3 matches natural samples by:

  • ¹H NMR : δ 5.12 (H-5), 4.33 (H-6), 3.81 (H-10α)

  • HRMS : m/z 395.0874 [M+H]⁺ (calc. 395.0876)

  • NaV1.4 Inhibition : IC₅₀ = 20 nM (lit. 13.2–33.5 nM)

The synthetic route enables production of 2.1 mg of GTX 3 from 35 mg of advanced intermediate 12 , demonstrating scalability for structural and pharmacological studies.

Scientific Research Applications

Medical Applications

1.1 Pain Management and Muscle Relaxation

Gonyautoxin III has been investigated for its ability to induce muscle relaxation and manage pain. A notable study demonstrated that gonyautoxin 2/3 significantly reduces anal tone by relaxing the anal sphincters in patients with conditions such as anal fissures. The study showed a marked decrease in anal maximal voluntary contraction pressure post-injection, indicating the potential of GTX III as a therapeutic agent for similar applications .

Table 1: Clinical Effects of Gonyautoxin 2/3 on Anal Tone

MeasurementBaseline (% Max Voluntary Contraction)Post-Injection 2 min (%)Post-Injection 24 hr (%)
Maximal Voluntary Contraction10055.2 ± 6.247.0 ± 6.8

1.2 Treatment of Chronic Tension-Type Headaches

GTX III is also being explored in clinical trials for the treatment of chronic tension-type headaches. As a voltage-gated sodium channel blocker, it may help alleviate headache symptoms by modulating neuronal excitability . This application is still under investigation, with results pending from Phase 1/2 studies.

Research Applications

2.1 Neuropharmacological Studies

This compound serves as a valuable tool in neuropharmacology due to its mechanism of action as a sodium channel blocker. Research has utilized GTX III to study the effects of sodium channel inhibition on neuronal signaling and excitability, providing insights into various neurological disorders .

2.2 Synthesis and Structural Analysis

The synthesis of this compound has been an area of significant research interest. A stereoselective synthesis pathway was developed, highlighting its complex structure and the challenges associated with its chemical synthesis . This work not only aids in understanding the compound's properties but also facilitates the development of analogs that may have enhanced therapeutic effects.

Toxicological Studies

3.1 Acute Toxicity Profiles

Toxicological studies have assessed the acute toxicity of GTX III and its congeners, providing critical data for safety evaluations in potential therapeutic applications. For instance, comparative studies have established LD50 values for various gonyautoxins, indicating their relative toxicity levels .

Table 2: Toxicity Data for Gonyautoxins

CompoundLD50 (µmol/kg)NOAEL (µmol/kg)
This compoundTBDTBD
Gonyautoxin II7.132.53
Gonyautoxin V18.95.12

Future Directions and Conclusion

The applications of this compound are diverse, spanning medical therapies to fundamental research in neurobiology. Ongoing clinical trials and research initiatives will likely expand our understanding of this compound's potential benefits and risks.

Mechanism of Action

Gonyautoxin III exerts its effects by blocking voltage-gated sodium channels in nerve cells. This action prevents the propagation of action potentials, leading to paralysis. The toxin binds to the sodium channels with high affinity, inhibiting the influx of sodium ions and disrupting normal nerve function .

Comparison with Similar Compounds

Uniqueness of Gonyautoxin III: this compound is unique due to its specific structural features and its ability to epimerize to Gonyautoxin II under certain conditions. This epimerization can affect its potency and toxicity, making it a compound of interest for further research .

Biological Activity

Gonyautoxin III (GTX3) is a potent marine neurotoxin belonging to the gonyautoxin family, which is associated with paralytic shellfish poisoning (PSP). This article explores the biological activity of GTX3, focusing on its mechanisms of action, toxicity levels, transport mechanisms, and potential therapeutic applications.

Gonyautoxins, including GTX3, exert their effects primarily by binding to voltage-gated sodium channels in excitable cells. This binding inhibits sodium ion influx, leading to a blockade of action potentials in neurons and muscle cells. The result is a significant reduction in neuronal transmission, which can lead to paralysis and respiratory failure in severe cases.

The specific action of GTX3 can be summarized as follows:

  • Binding Affinity : GTX3 exhibits a high affinity for sodium channels, comparable to that of saxitoxin (STX), leading to effective inhibition of neuronal activity.
  • Reversible Binding : The binding of GTX3 is reversible, allowing for potential recovery if the toxin is removed from the system.
  • Toxicity Profile : GTX3 has been shown to have intermediate toxicity compared to other gonyautoxins, with lethal doses causing rapid respiratory failure in animal models .

Toxicity Studies

Research has demonstrated the acute toxicity of GTX3 through various studies. One notable study assessed the median lethal dose (LD50) in mice via intraperitoneal injection:

Toxin Route of Administration LD50 (mg/kg)
This compoundIntraperitoneal0.5 - 1.0
SaxitoxinIntraperitoneal0.1 - 0.2

Mice exposed to lethal doses exhibited symptoms such as lethargy, irregular breathing, and ultimately death within 20 minutes post-administration . Sublethal doses resulted in a temporary decrease in activity but allowed for recovery within several hours.

Transport Mechanisms

The transport and absorption of GTX3 have been studied using intestinal epithelial cell lines. Research indicates the following:

  • Cell Line Studies : In Caco-2 cells, GTX3 showed greater apical-to-basolateral transport compared to the reverse direction, suggesting an active transport mechanism favoring absorption. Conversely, IEC-6 cells exhibited predominant basolateral-to-apical transport .
  • Transport Inhibitors : The absorption process was partially Na(+)-dependent and significantly inhibited by adenosine, indicating specific transport pathways involved in GTX3 movement across cell membranes.

Case Studies

A clinical study investigated the application of gonyautoxin 2/3 epimers (which includes GTX3) for therapeutic purposes in reducing anal sphincter tone. Key findings included:

  • Study Design : Healthy adults received local injections of GTX2/3 to assess its effect on anal tone.
  • Results : All participants showed significant relaxation of the anal sphincter within minutes post-injection, with a marked decrease in maximal voluntary contraction pressure . No adverse effects were reported during or after the study.

Potential Therapeutic Applications

Given its ability to induce muscle relaxation and its reversible binding properties, GTX3 may have potential applications beyond its toxic effects:

  • Pain Management : The local application of gonyautoxins could be explored for managing conditions requiring muscle relaxation.
  • Pharmaceutical Development : Research into gonyautoxins as templates for developing new pharmacological agents targeting sodium channels is ongoing .

Properties

IUPAC Name

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXTTJGWGCRRR-LJRZAWCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018107
Record name Gonyautoxin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60537-65-7
Record name Gonyautoxin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060537657
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Record name Gonyautoxin 3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60537-65-7
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Record name GONYAUTOXIN III
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gonyautoxin III
Customer
Q & A

Q1: What is the primary mechanism of action for Gonyautoxin 3?

A1: Gonyautoxin 3 (GTX-3) exerts its effects by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells. [, ] This binding effectively blocks the flow of sodium ions, which are crucial for generating and propagating action potentials. [, ] This blockage ultimately leads to paralysis, a hallmark of paralytic shellfish poisoning (PSP).

Q2: Which specific sodium channel isoform does Gonyautoxin 3 exhibit high affinity for?

A2: Research indicates that GTX-3 displays particularly high affinity for the rat NaV1.4 isoform, with an IC50 value of 15 nM. [] This finding suggests a potential role for NaV1.4 in the toxicity of GTX-3.

Q3: Which structural features of Gonyautoxin 3 are crucial for its activity?

A4: While the complete structure-activity relationship of GTX-3 requires further investigation, studies point towards the importance of specific residues in its interaction with sodium channels. For instance, domain III residues T1398 and I1399 in the human Nav1.7 channel play a critical role in the binding affinity of GTX-3. []

Q4: Are there any known instances of Gonyautoxin 3 biotransformation in marine organisms?

A5: Yes, research suggests that scallops can potentially convert ingested PSP toxins into different forms. [] A study analyzing Protogonyaulax tamarensis and scallops from Funka Bay, Hokkaido, found variations in the proportions of GTX-3 and other PSP toxins between the dinoflagellate and the scallops. [] This observation suggests that metabolic processes within the scallop could lead to the transformation of GTX-3 into other related toxins.

Q5: What are the primary Gonyautoxin analogs found in Alexandrium minutum, and how does their toxicity compare?

A6: Analysis of Alexandrium minutum strains reveals the presence of Gonyautoxin-1, Gonyautoxin-2, Gonyautoxin-3, and Gonyautoxin-4. [] Notably, the Amtk4 strain of A. minutum exhibits a significantly higher total gonyautoxin content compared to the Amtk2 strain. [] This difference highlights the variability in toxicity even within a single species.

Q6: What is the toxin profile of Alexandrium tamarense and how does it vary between strains?

A7: Alexandrium tamarense strains exhibit varying toxin profiles. For instance, strain HK9301 primarily contains Gonyautoxin-2 and Gonyautoxin-3, while strain CI01 lacks detectable levels of these toxins. [] This difference emphasizes the importance of strain-specific analysis when assessing the potential risks associated with A. tamarense blooms.

Q7: Have any novel Gonyautoxin analogs been identified in recent years?

A8: Research on Gymnodinium catenatum from the Portuguese coast identified two new presumed N-hydroxylated analogs of G. catenatum toxins GC2 and GC3. [] These new analogs, designated GC5 and GC6, contribute to the expanding knowledge of emerging PST classes. []

Q8: How stable is Gonyautoxin 3 under different conditions?

A9: While specific data on the stability of GTX-3 under various conditions is limited in the provided abstracts, studies on related PSP toxins offer some insights. For example, a mixture of Gonyautoxin 2 and Gonyautoxin 3, when heated in water at various temperatures, showed significant degradation, with less than 3% of initial toxicity remaining after heating at 120°C for 180 minutes. [] This finding indicates the potential for thermal degradation of GTX-3 and possibly other related toxins.

Q9: What analytical techniques are commonly employed to detect and quantify Gonyautoxin 3?

A10: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for analyzing PSP toxins, including GTX-3. [, , , ] Additionally, High-Performance Liquid Chromatography Tandem Mass Spectrometry (HILIC-MS/MS) has been used to identify known and emerging PSTs in Gymnodinium catenatum. [] Cellulose acetate membrane electrophoresis can also be utilized for analysis. []

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